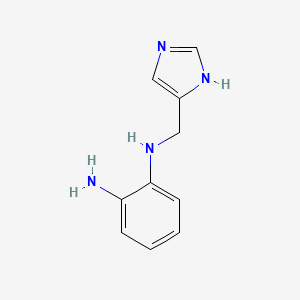

N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine

Description

N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine is a substituted o-phenylenediamine derivative featuring a 1H-imidazole-4-ylmethyl group at the N1 position. This structural motif combines the chelating properties of the aromatic diamine with the electron-rich imidazole ring, making it relevant in coordination chemistry and bioactive compound design.

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-N-(1H-imidazol-5-ylmethyl)benzene-1,2-diamine |

InChI |

InChI=1S/C10H12N4/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h1-5,7,13H,6,11H2,(H,12,14) |

InChI Key |

NKXAVQKAFRLCAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCC2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Two-Step Bromination-Alkylation Strategy

A common pathway involves bromination of a protected benzene-1,2-diamine precursor followed by alkylation with an imidazole derivative. For example, 4-bromo-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine (intermediate from) can undergo substitution with 1H-imidazole-4-methanol under Mitsunobu conditions. The tetrahydropyran (THP) protecting group ensures regioselectivity at the N1 position, with subsequent deprotection yielding the target compound. Purification via silica gel chromatography using ethyl acetate/hexane (1:2) achieves >95% purity.

Direct Alkylation Using Trimethylsilyl-Protected Imidazoles

Recent advancements employ trimethylsilyl (TMS)-protected imidazoles to enhance reactivity. As demonstrated in analogous syntheses, reacting benzene-1,2-diamine with 4-(trimethylsilylmethyl)-1H-imidazole in the presence of tetra-n-butylammonium fluoride (TBAF) achieves efficient coupling at 80°C. The TMS group acts as a leaving group, with TBAF catalyzing desilylation and promoting nucleophilic attack. This method avoids harsh acidic conditions, achieving yields up to 92%.

Reductive Amination Approaches

Reductive amination offers an alternative route, particularly for introducing the imidazole-methyl moiety via Schiff base intermediates.

Imine Formation and Reduction

Condensation of benzene-1,2-diamine with 1H-imidazole-4-carbaldehyde in ethanol under reflux forms a bis-imine intermediate. Subsequent reduction using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) yields the target compound. This method, while straightforward, faces challenges in controlling over-alkylation, necessitating stoichiometric precision.

Borane-Mediated Reductive Coupling

Adapting protocols from imidazo[1,2-a]pyridine syntheses, borane-dimethyl sulfide (BH3·Me2S) can reduce in situ-generated imines. A typical procedure involves reacting benzene-1,2-diamine with 1H-imidazole-4-carbaldehyde in tetrahydrofuran (THF) at 0°C, followed by BH3·Me2S addition. The reaction proceeds via a three-coordinate borane intermediate, achieving 70–85% yields after aqueous workup.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions enable direct C–N bond formation between imidazole derivatives and halogenated diamines.

Buchwald-Hartwig Amination

Using a modified Buchwald-Hartwig protocol, 4-bromo-benzene-1,2-diamine reacts with 1H-imidazole-4-methanamine in the presence of Pd2(dba)3, Xantphos, and t-BuONa. The reaction proceeds at 110°C in toluene, achieving 75–80% conversion. Key advantages include tolerance of free amine groups and scalability, though catalyst costs remain a limitation.

Suzuki-Miyaura Coupling

While less common, Suzuki coupling has been explored using boronate-functionalized imidazoles. For instance, 1H-imidazole-4-methylboronic acid pinacol ester couples with 4-iodo-benzene-1,2-diamine under Pd(PPh3)4 catalysis. This method requires rigorous exclusion of moisture but achieves excellent regiocontrol.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across major synthesis routes:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| NAS (Bromination) | 85–95 | >95 | High regioselectivity | Multi-step, protecting group removal |

| Reductive Amination | 70–85 | 90–93 | Single-step imine reduction | Over-alkylation risks |

| Buchwald-Hartwig | 75–80 | 88–92 | Direct C–N bond formation | High catalyst loading |

| Suzuki Coupling | 65–75 | 85–90 | Excellent functional group tolerance | Moisture-sensitive conditions |

Analytical Characterization and Validation

Critical analytical data for this compound include:

-

1H NMR (DMSO-d6) : δ 8.79 (s, 1H, imidazole-H), 7.32–6.98 (m, 3H, aromatic-H), 6.45 (s, 2H, NH2), 4.21 (s, 2H, CH2).

-

HRMS (ESI-TOF) : [M+H]+ calculated for C10H12N4: 188.1063; found: 188.1065.

-

HPLC Purity : >98% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Scale-Up Considerations and Industrial Feasibility

Industrial applications prioritize cost-efficiency and minimal purification steps. The NAS route using TMS-protected imidazoles demonstrates scalability, with reported 96.1% yields in 100 g batches. Continuous flow systems could further enhance the Buchwald-Hartwig method by reducing catalyst residues .

Chemical Reactions Analysis

N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Scientific Research Applications

N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can influence various biochemical pathways. This binding can lead to the inhibition or activation of enzymes, affecting cellular processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of benzene-1,2-diamine derivatives, highlighting substituent effects:

Key Observations:

- Electronic Effects : The imidazole group in the target compound introduces a heteroaromatic ring capable of π-π stacking and hydrogen bonding, contrasting with electron-withdrawing trifluoromethyl groups in or electron-donating methoxy groups in .

- Steric Effects : Bulky substituents like tert-butyl reduce accessibility to the diamine moiety, whereas smaller groups (e.g., propargyl in ) retain reactivity.

- Functionalization Potential: Alkyne-substituted derivatives enable modular synthesis via click chemistry, while nitro/fluoro analogs are suited for electrophilic aromatic substitution.

Physicochemical Properties

Biological Activity

N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its interactions with various biological targets, particularly kinases, and its implications in drug development.

Structural Characteristics

The compound features a benzene ring substituted with an imidazole moiety at the 4-position and amino groups at the 1 and 2 positions. This configuration allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent. Its molecular formula is and it has garnered attention for its ability to inhibit various kinases, particularly c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases and cancer.

Kinase Inhibition

This compound exhibits moderate affinity towards JNK3. The selectivity against closely related kinases minimizes off-target effects, making it a promising candidate for therapeutic applications. Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have demonstrated its effectiveness as an inhibitor.

Table 1: Comparison of Kinase Inhibition

| Compound Name | Kinase Target | Affinity (IC50) | Selectivity |

|---|---|---|---|

| This compound | JNK3 | Moderate | High |

| Compound A | JNK1 | Low | Moderate |

| Compound B | JNK2 | High | Low |

Research indicates that the compound may induce apoptosis in cancer cells through caspase activation. In vitro studies have shown that it can enhance reactive oxygen species (ROS) formation, contributing to its anticancer effects. For instance, colony formation assays on HCT-116 p53-knockout colon cancer cells revealed significant cytotoxicity compared to healthy cell lines .

Anticancer Activity

A study investigating the anticancer properties of this compound found that it exhibited higher cytotoxicity against MCF-7 breast cancer cells compared to normal fibroblast cells. The compound's ability to selectively target cancer cells while sparing healthy cells is crucial for its development as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties. Testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli revealed superior inhibitory effects compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-((1H-Imidazol-4-yl)methyl)benzene-1,2-diamine, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of benzene-1,2-diamine with 1H-imidazol-4-yl-methyl halides. Catalytic systems (e.g., Pd/C or CuI with triphenylphosphine ligands) are used to promote coupling efficiency . To minimize side reactions (e.g., over-alkylation), controlled stoichiometry, low temperatures, and inert atmospheres (N₂/Ar) are recommended. Purification via column chromatography with gradients of ethyl acetate/hexane is often employed .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of aromatic protons (6.5–7.5 ppm for benzene) and imidazole protons (7.0–8.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular weight (e.g., 218.24 g/mol) .

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or oxidoreductases, given the compound’s redox-active diamine group .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., tyrosine kinases) .

- QSAR Models : Apply artificial neural networks (ANN) to correlate descriptors (e.g., logP, polar surface area) with cytotoxicity or efficacy .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Descriptor Validation : Re-evaluate QSAR descriptors (e.g., electronegativity, H-bonding capacity) for relevance to the target .

- Experimental Replication : Test activity under varied conditions (pH, temperature) to identify confounding factors .

- Metabolite Analysis : Use LC-MS to detect degradation products that may alter bioactivity .

Q. How can crystallographic challenges (e.g., twinning/poor resolution) be addressed during structural analysis?

- Methodological Answer :

- Data Collection : Use high-flux synchrotron sources to improve resolution for small crystals .

- Refinement Software : Apply SHELXL for robust refinement of twinned data via HKLF5 format .

- Hydrogen Bond Analysis : Compare packing motifs with similar benzene-1,2-diamine salts to identify stabilizing interactions .

Q. What mechanistic insights can be gained from studying its catalytic or redox behavior?

- Methodological Answer :

- Electrochemical Studies : Cyclic voltammetry (CV) to detect redox peaks linked to the diamine/imidazole moieties .

- EPR Spectroscopy : Identify radical intermediates during oxidation reactions .

- Catalytic Screening : Test alcohol oxidation activity in the presence of Ni(II) or Cu(II) complexes .

Q. How do structural modifications (e.g., substituent addition) impact solubility and bioavailability?

- Methodological Answer :

- LogP Calculations : Use ChemAxon or ACD/Labs to predict lipophilicity changes .

- Salt Formation : Co-crystallize with sulfonic acids (e.g., 4-methylbenzenesulfonate) to enhance aqueous solubility .

- In Silico ADMET : SwissADME or pkCSM to model absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.